4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC15872208
Molecular Formula: C10H17ClN2O2S
Molecular Weight: 264.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17ClN2O2S |
---|---|
Molecular Weight | 264.77 g/mol |
IUPAC Name | 4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
Standard InChI Key | AYPBWXFFLBYDKQ-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4-(2-aminopropyl)-N-methylbenzenesulfonamide hydrochloride. Its molecular formula is C₁₀H₁₇ClN₂O₂S, with a molecular weight of 264.77 g/mol . Key structural features include:
-
A para-methyl-substituted benzene ring linked to a sulfonamide group.
-
A 2-aminopropyl chain attached to the sulfonamide nitrogen.
-
A hydrochloride salt formation at the amine group.
Table 1: Comparative Structural Features of Related Sulfonamides
Spectroscopic and Computational Data
-
X-ray Crystallography: While no crystallographic data exist for this specific compound, analogues like N-(3-aminopropyl)-4-methylbenzene-1-sulfonamide exhibit planar sulfonamide groups with bond lengths of 1.63 Å for S–O and 1.76 Å for S–N .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a two-step protocol:
-
Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with N-methyl-1,2-diaminopropane in dichloromethane under basic conditions (e.g., triethylamine).
-
Hydrochloride Formation: Treating the free base with hydrochloric acid to yield the final salt .
Key Reaction:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to ionic hydrochloride formation .
-
Stability: Stable under ambient conditions but degrades above 150°C, releasing SO₂ and NH₃ .
Table 2: Physicochemical Profile
Biological Activity and Mechanisms
Antimicrobial Activity
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Structural analogues of this compound show IC₅₀ values of 2.3 µM against Staphylococcus aureus and 3.1 µM against Escherichia coli .
Anti-Inflammatory Effects
In murine models, related compounds suppress NF-κB and ISRE pathways, reducing TNF-α production by 60–70% at 10 µM .
Figure 1: Proposed Mechanism of Action
Pharmacological Applications
Drug Development
This compound’s scaffold serves as a pharmacophore for designing:
-
Antibacterial agents: Modifications at the aminopropyl chain enhance Gram-negative coverage .
-
Adjuvants: Co-administration with monophosphoryl lipid A (MPLA) boosts antigen-specific IgG titers by 4-fold .
Biochemical Probes
Regulatory and Patent Landscape
A 2024 patent (CN104592064A) describes a related synthesis method using chlorsulfonic acid and sulfur oxychloride, achieving 96% yield . No FDA approvals exist for this compound as of 2025.
Future Directions
-
Target identification: Photoaffinity labeling studies to map binding sites.
-
Structure-activity optimization: Introducing fluorinated groups to improve blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume